molecular formula C4H6N4O2 B12791419 5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide CAS No. 52868-65-2

5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide

Cat. No.: B12791419
CAS No.: 52868-65-2
M. Wt: 142.12 g/mol
InChI Key: OCTQKOLUAQNJEQ-UHFFFAOYSA-N
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Description

5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide is a heterocyclic compound with significant importance in various fields of science and industry. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of both amino and oxo functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of glyoxal with ammonia and cyanamide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the imidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under mild conditions.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including infections and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, depending on its structure and functional groups. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure but lacking the amino and oxo groups.

    Histidine: An amino acid containing an imidazole ring, important in protein structure and function.

    Metronidazole: An antimicrobial drug with an imidazole ring, used to treat infections.

Uniqueness

5-Amino-2-oxo-2,3-dihydro-1h-imidazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

52868-65-2

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

5-amino-2-oxo-1,3-dihydroimidazole-4-carboxamide

InChI

InChI=1S/C4H6N4O2/c5-2-1(3(6)9)7-4(10)8-2/h5H2,(H2,6,9)(H2,7,8,10)

InChI Key

OCTQKOLUAQNJEQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)N1)N)C(=O)N

Origin of Product

United States

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